(2-Phenylcyclopropyl)methanol

Overview

Description

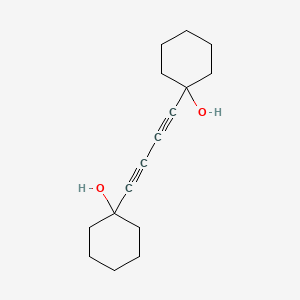

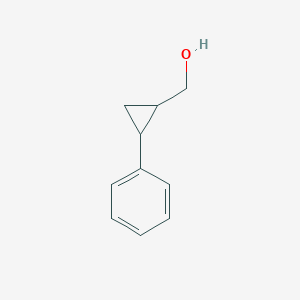

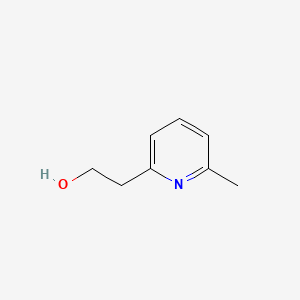

“(2-Phenylcyclopropyl)methanol” is a compound with a cyclopropyl ring attached to a phenyl group and an alcohol functional group . It is a colorless or pale-yellow to yellow-brown sticky oil to semi-solid substance .

Synthesis Analysis

The synthesis of “(2-Phenylcyclopropyl)methanol” involves the reaction of 2-phenylcyclopropanecarboxylic acid with sodium borohydride in the presence of boron trifluoride etherate . The reaction mixture is stirred at 0° C for 1 hour, then stirred overnight at room temperature. The mixture is then diluted with water and extracted with ethyl acetate. The ethyl acetate layer is washed with water and brine, and the solution is dried over magnesium sulfate and concentrated in vacuo to yield the product .Molecular Structure Analysis

The molecular formula of “(2-Phenylcyclopropyl)methanol” is C10H12O . The InChI code is 1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 .Physical And Chemical Properties Analysis

“(2-Phenylcyclopropyl)methanol” has a molecular weight of 148.2 g/mol . It is a colorless or pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound has a high GI absorption and is BBB permeant . It has a log Po/w (iLOGP) of 2.03, indicating its lipophilicity .Scientific Research Applications

Chemical Synthesis and Catalysts : The compound has been used in chemical syntheses, such as in the study by Charette and Lebel (2003), which demonstrated its production through various intermediate reactions including cyclopropanation and metalation reactions with magnesium (Charette & Lebel, 2003).

Lipid Dynamics in Biological Membranes : Nguyen et al. (2019) explored the use of methanol in studying lipid dynamics in biological membranes. Their research showed that methanol affects the kinetics of lipid transfer and flip-flop in membrane bilayers, impacting the structure-function relationship in these systems (Nguyen et al., 2019).

Organic Synthesis and Energy Technologies : The study by Sarki et al. (2021) highlighted methanol's potential as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. They demonstrated a clean and cost-effective method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).

Biotechnological Applications : Research on Methylobacterium extorquens, a methylotrophic bacterium, by Ochsner et al. (2014) showed the potential for using methanol as a feedstock in biotechnology. This bacterium can utilize methanol as a single source of carbon and energy, suggesting applications in bioproduction from renewable resources (Ochsner et al., 2014).

Methanol as a Renewable Chemical Feedstock : Zhang et al. (2018) discussed methanol's role as a substrate for biotechnological production of chemicals. Their review highlighted the progress in using methanol as a carbon and energy source for metabolites production, emphasizing its potential in developing a methanol-based economy (Zhang et al., 2018).

Safety And Hazards

“(2-Phenylcyclopropyl)methanol” is associated with certain hazards. The GHS pictogram indicates a warning signal. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name |

(2-phenylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZOORGGKZLLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312101, DTXSID80875990 | |

| Record name | (2-phenylcyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TR-2-PHENYLCYCLOPROPYLCARBINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylcyclopropyl)methanol | |

CAS RN |

61826-40-2, 936-98-1 | |

| Record name | 61826-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-phenylcyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TR-2-PHENYLCYCLOPROPYLCARBINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)